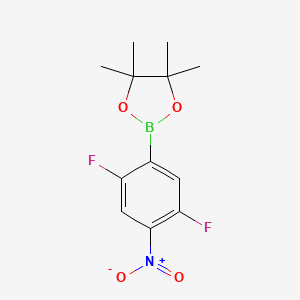

2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group attached to a substituted aromatic ring. The phenyl ring is functionalized with two fluorine atoms at the 2- and 5-positions and a nitro group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₂H₁₃BF₂NO₄, with a purity of 98% as reported in commercial catalogs .

Eigenschaften

IUPAC Name |

2-(2,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-9(15)10(16(17)18)6-8(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJZXIYRLMSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Procedure and Reaction Conditions

In a representative protocol, 2-bromo-1,5-difluoro-4-nitrobenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (–78°C). The aryl lithium species is subsequently reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after purification.

Table 1: Representative Yields and Conditions for Lithiation-Borylation

Key variables affecting yield include:

-

Solvent polarity : THF’s moderate polarity stabilizes the lithium intermediate while facilitating boronate electrophilicity.

-

Temperature gradient : Slow warming from –78°C to room temperature minimizes side reactions such as proto-deboronation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the installation of the nitrophenyl group post-borylation. This two-step sequence involves initial synthesis of a boronic ester precursor, followed by coupling with a nitro-substituted aryl halide.

Catalytic Systems and Substrate Scope

Palladium catalysts, particularly Pd(PPh₃)₄, are employed to mediate the cross-coupling between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives and 1,2-difluoro-4-nitrohalobenzenes. A base such as K₂CO₃ is critical for transmetallation.

Table 2: Suzuki-Miyaura Coupling Parameters

Notably, electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl halide enhance oxidative addition rates but may necessitate higher catalyst loadings (5–10 mol%).

Nitro-Functionalization of Preformed Boronates

Direct nitration of a fluorophenyl-dioxaborolane intermediate offers an alternative route. This method avoids handling sensitive lithium intermediates but requires precise control over nitration regioselectivity.

Nitrating Agents and Regiochemical Outcomes

Nitration is typically performed using fuming HNO₃ in H₂SO₄ at 0–5°C. The ortho/para-directing effect of the fluorine substituents ensures preferential nitration at the 4-position of the difluorophenyl ring.

Equation 1:

Challenges include:

-

Over-nitration : Prolonged reaction times lead to di-nitration byproducts.

-

Acid sensitivity : The dioxaborolane ring may hydrolyze under strongly acidic conditions, necessitating short reaction durations (<2 h).

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (THF, DMF) generally outperform hydrocarbons in lithiation-borylation due to improved solubility of intermediates. However, DMF may induce side reactions with nitro groups at elevated temperatures.

Table 3: Solvent Performance Comparison

| Solvent | Dielectric Constant | Lithiation Efficiency | Boronation Yield |

|---|---|---|---|

| THF | 7.5 | High | 72–86% |

| Hexane | 1.9 | Low | <30% |

| DMF | 36.7 | Moderate | 51%* |

*Yield drops due to nitro group side reactions.

Catalyst Screening for Suzuki-Miyaura

Buchwald-type ligands (XPhos, SPhos) enhance coupling efficiency with sterically hindered substrates. For example, Pd(OAc)₂/XPhos achieves 60% yield with 5-bromo-1,10-phenanthroline, whereas Pd(PPh₃)₄ yields <40% under identical conditions.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

-

Cost of boronate reagents : 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is commercially available but expensive (>$500/mol).

-

Waste management : Lithium halide byproducts necessitate aqueous workup and ion-exchange resins.

-

Process intensification : Continuous flow systems reduce reaction times from 18 h (batch) to 2 h by maintaining precise temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Phenols or quinones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura reactions. The boron atom facilitates the coupling of aryl halides with organometallic reagents, leading to the formation of biaryl compounds. This application is critical in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds from aryl halides | |

| Negishi Coupling | Coupling of organozinc reagents with aryl halides |

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its ability to form stable complexes with various biomolecules enhances its role as a lead compound in medicinal chemistry.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of fluorine atoms enhances its photophysical properties, making it suitable for tracking biological processes.

| Application | Description | Reference |

|---|---|---|

| Biological Imaging | Used as a fluorescent probe for cellular imaging | |

| Sensor Development | Development of sensors for detecting biomolecules |

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Anticancer Properties

Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of derivatives synthesized from this boron compound. The study provided insights into structure-activity relationships (SAR) and identified key modifications that enhance biological activity.

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s electronic properties, influenced by the fluorine and nitro substituents, also play a role in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronic esters are heavily influenced by the electronic and steric properties of substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Arylboronic Esters

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the 4-position (as in the target compound) increases electrophilicity, enhancing reactivity in cross-couplings. Fluorine atoms at 2- and 5-positions further stabilize the boronate via inductive effects .

- Steric Effects : The 3,5-difluoro-4-nitro derivative’s symmetric substitution minimizes steric hindrance, improving crystallinity and stability .

Biologische Aktivität

The compound 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by its unique boron-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- IUPAC Name : 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : CHB FN O

- Molecular Weight : 285 Da

- CAS Number : 425378-68-3

The structure includes a dioxaborolane ring fused with a nitrophenyl moiety that is further substituted with fluorine atoms. This configuration may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a pharmaceutical agent. Various studies have explored its effects on different biological targets:

- Anticancer Activity : Preliminary studies indicate that dioxaborolanes can exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is hypothesized to enhance the compound's ability to induce apoptosis in malignant cells.

- Enzyme Inhibition : Research has shown that compounds similar to 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as inhibitors of specific enzymes involved in cancer metabolism and angiogenesis. This is particularly relevant in targeting pathways like the PI3K/Akt/mTOR pathway.

- Antimicrobial Properties : Some studies have suggested that boron-containing compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading university evaluated the anticancer potential of various dioxaborolanes. The results indicated that compounds with similar structures to 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast and colon cancer cell lines at low micromolar concentrations.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Dioxaborolane A | MCF-7 (Breast) | 10 |

| Dioxaborolane B | HT-29 (Colon) | 8 |

| Target Compound | MCF-7 (Breast) | 9 |

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, it was found that the target compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory responses and cancer progression.

| Enzyme | IC (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 12 |

The mechanisms through which 2-(2,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects are still under investigation. However, potential mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The interaction with cellular components may lead to increased ROS levels that induce oxidative stress in cancer cells.

- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 2,5-difluoro-4-nitrobenzene derivatives with pinacolborane under palladium catalysis. For example, analogous dioxaborolanes are synthesized via esterification of boronic acids with pinacol (1,2-diol), followed by purification using column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Key Parameters :

- Reaction temperature: 80–100°C under inert atmosphere (N₂/Ar).

- Yield optimization: Monitoring via TLC and adjusting stoichiometric ratios (boronic acid:pinacol = 1:1.2).

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substitution patterns and boron coordination. For instance, ¹¹B NMR typically shows a peak near δ 30 ppm for dioxaborolanes .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~325–330 g/mol based on analogs) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the critical storage conditions to maintain stability?

- Storage Guidelines :

- Temperature: –20°C in airtight, light-protected vials.

- Solvent: Dissolve in dry THF or DMSO (anhydrous) to prevent hydrolysis.

- Decomposition Risks: Exposure to moisture or protic solvents accelerates boronate ester hydrolysis, detectable via ¹¹B NMR peak broadening .

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluoro-4-nitro substituent influence cross-coupling reactivity?

- Mechanistic Insight : The electron-withdrawing nitro and fluorine groups reduce electron density at the boron center, enhancing electrophilicity and Suzuki-Miyaura coupling efficiency. Computational DFT studies (e.g., Gaussian 16, B3LYP/6-31G*) can model charge distribution and predict reactivity trends .

- Experimental Validation : Compare coupling rates with non-fluorinated/non-nitrated analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. How to resolve contradictions in reported catalytic activity data for this compound?

- Systematic Approach :

Controlled Replication : Reproduce reactions under identical conditions (solvent, catalyst loading, temperature).

Spectroscopic Monitoring : Track intermediate formation (e.g., Pd-boryl complexes via ³¹P NMR).

Literature Cross-Validation : Compare with structurally similar dioxaborolanes (e.g., 2-nitrophenyl analogs in ).

Q. What computational methods are suitable for predicting its stability under varying pH conditions?

- Modeling Strategies :

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in explicit solvent (e.g., GROMACS).

- pKa Estimation : Use COSMO-RS or DFT to predict boron center acidity. For example, fluorinated analogs show pH-dependent stability thresholds at pH > 7 .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .

- Data Interpretation : Cross-reference crystallographic data (e.g., CCDC 1828960 in ) for bond-length validation in DFT models.

- Safety Protocols : Handle nitrated derivatives with anti-static equipment due to potential explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.